molecular formula C17H15FN2O2 B3033902 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260634-66-9

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B3033902
CAS No.: 1260634-66-9
M. Wt: 298.31
InChI Key: FGAXNEVLMSGNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a fluorophenyl group, and a methoxyphenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde under acidic conditions to form an imine intermediate.

    Addition of the cyano group: The imine intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the cyano group.

    Amidation: The final step involves the reaction of the cyano intermediate with an appropriate amide source, such as acetic anhydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the fluorophenyl and methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-chlorophenyl)-3-(2-methoxyphenyl)propanamide
  • 2-cyano-N-(4-bromophenyl)-3-(2-methoxyphenyl)propanamide
  • 2-cyano-N-(4-methylphenyl)-3-(2-methoxyphenyl)propanamide

Uniqueness

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is C18H17FN2O3C_{18}H_{17}FN_2O_3, with a molecular weight of approximately 328.34 g/mol. The structure features a cyano group, a fluorophenyl ring, and a methoxyphenyl substituent, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to increased caspase-3 activity and p53 expression levels. This suggests that it may act as an apoptosis inducer in malignancies such as breast cancer .
  • Cell Cycle Arrest : Flow cytometry analyses demonstrate that the compound can arrest cell proliferation at the G1 phase in certain cancer cell lines, which is crucial for halting tumor growth .

Cytotoxicity Studies

The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer types:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)0.65Doxorubicin0.1
A549 (Lung Cancer)1.25Tamoxifen10.38
HCT116 (Colorectal)0.78Prodigiosin1.93

These values indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) such as the cyano and fluoro groups significantly enhances the biological activity of the compound. Conversely, modifications that introduce electron-donating groups (EDGs) tend to reduce activity. This relationship underscores the importance of electronic properties in the design of effective anticancer agents .

Case Studies

  • Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at G1 phase, suggesting its potential as a therapeutic agent against breast cancer .
  • Lung Cancer Study : A549 cells exposed to this compound showed reduced viability with an IC50 value indicating strong cytotoxicity, supporting its further investigation as a lung cancer treatment option .

Properties

IUPAC Name

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-9,13H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAXNEVLMSGNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 6
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.